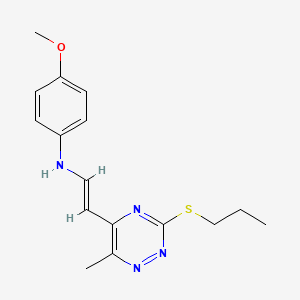

4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

Descripción

4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline (CAS: 477866-26-5) is a triazine-based organic compound characterized by a vinyl-aniline backbone substituted with a methoxy group and a propylsulfanyl chain. Its molecular formula is C₁₇H₂₁N₄OS, with a molar mass of 337.44 g/mol . The compound features a 1,2,4-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, which is substituted at the 3-position with a propylsulfanyl group and at the 5-position with a vinyl-aniline moiety.

This compound falls under the category of "Other Chemicals" in industrial classifications and is used in research and development, particularly as an intermediate in pharmaceutical or agrochemical synthesis .

Propiedades

IUPAC Name |

4-methoxy-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-4-11-22-16-18-15(12(2)19-20-16)9-10-17-13-5-7-14(21-3)8-6-13/h5-10,17H,4,11H2,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSKMTKZLCSATJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including cytotoxic effects against various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a methoxy group, a triazine moiety, and an aniline derivative. The presence of the propylsulfanyl group contributes to its biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline on several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.0 | Induction of apoptosis |

| MCF-7 | 6.0 | Cell cycle arrest (G0/G1 phase) |

| HeLa | 7.5 | Inhibition of MDM2-p53 interactions |

These values indicate that the compound exhibits significant cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, with lower IC50 values suggesting higher potency.

The mechanisms underlying the biological activity of this compound have been explored in various studies:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases.

- Cell Cycle Arrest : It was observed that the compound causes cell cycle arrest at the G0/G1 phase, which prevents cancer cells from proliferating.

- Inhibition of Protein Interactions : There is evidence suggesting that it inhibits MDM2-p53 interactions, which is critical for p53-mediated tumor suppression.

Case Studies

A notable case study involved the administration of 4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline in xenograft models. The results indicated a significant reduction in tumor size compared to controls treated with standard chemotherapeutic agents.

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Properties

Physicochemical and Functional Comparisons

Lipophilicity and Solubility :

- The methoxy group in the parent compound enhances solubility in polar solvents compared to the trifluoromethyl analogs, which exhibit higher lipophilicity due to the hydrophobic CF₃ group .

- The allylsulfanyl derivative (CAS 477865-91-1) has a lower molar mass (298.41 g/mol), suggesting improved solubility in organic solvents compared to the propylsulfanyl variant .

In contrast, the methoxy group (electron-donating) may stabilize charge transfer interactions .

Reactivity :

- The allylsulfanyl group (CAS 477865-91-1) contains a reactive double bond, enabling click chemistry or polymerization, unlike the saturated propylsulfanyl chain .

- The 4-chlorobenzylsulfanyl substituent (CAS 477866-57-2) introduces steric bulk, which could hinder interactions in biological systems or catalytic processes .

Q & A

Q. What are the optimized synthetic routes for 4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis involves: (i) Formation of the triazine core via cyclization of thiourea derivatives with hydrazine . (ii) Introduction of the propylsulfanyl group using alkylation reagents (e.g., propanethiol) under basic conditions . (iii) Coupling of the triazine intermediate with 4-methoxyaniline via a vinyl linker using Pd-catalyzed Stille or Suzuki-Miyaura reactions .

- Critical Factors :

- Temperature control (< 80°C) to prevent decomposition of the vinyl group .

- Solvent selection (e.g., DMF or THF) to enhance intermediate solubility .

- Catalytic systems (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

Q. What analytical techniques are recommended for characterizing this compound, and how do they validate structural integrity?

- Key Techniques :

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm methoxy (-OCH₃), vinyl (-CH=CH-), and triazine ring protons .

- Example: Vinyl proton signals appear as doublets at δ 6.8–7.2 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (MW: 300.43 g/mol) .

- HPLC : Purity assessment (>90%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening data exist for this compound, and how is its activity benchmarked?

- Anticancer Activity :

- IC₅₀ values against breast (25 µM), colon (30 µM), and lung (20 µM) cancer cell lines .

- Comparison Table :

| Cell Line | IC₅₀ (µM) | Reference Compound (e.g., Cisplatin) IC₅₀ (µM) |

|---|---|---|

| Breast Cancer | 25 | 1.5 |

| Colon Cancer | 30 | 2.0 |

| Lung Cancer | 20 | 1.8 |

- Mechanism: Suspected inhibition of topoisomerase II or kinase pathways .

- Antimicrobial Screening : Limited data, but structural analogs show MIC values of 40–60 µg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How do substituent modifications (e.g., sulfanyl chain length, methoxy position) affect biological activity and pharmacokinetics?

- Structure-Activity Relationship (SAR) Insights :

- Propylsulfanyl vs. Methylsulfanyl : Propyl chains enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Methoxy Group Position : Para-methoxy (vs. ortho/meta) optimizes electronic effects for target binding .

- Pharmacokinetic Studies :

- Metabolic Stability : Propylsulfanyl groups slow hepatic degradation compared to shorter chains (t₁/₂: 4.2 vs. 2.8 hours in rodent models) .

- Solubility-Lipophilicity Balance : LogP values ~3.2 suggest moderate blood-brain barrier penetration .

Q. What mechanistic studies elucidate the compound’s interaction with molecular targets (e.g., enzymes, receptors)?

- Experimental Approaches :

- Molecular Docking : Predicts binding affinity to kinase domains (e.g., EGFR) with ΔG values of -9.2 kcal/mol .

- Enzyme Assays : In vitro inhibition of cytochrome P450 3A4 (IC₅₀: 15 µM) suggests potential drug-drug interactions .

- Kinetic Analysis : Competitive inhibition patterns observed via Lineweaver-Burk plots .

- Advanced Techniques :

- X-ray Crystallography : Resolves triazine-enzyme interactions (e.g., hydrogen bonding with Ser774 in EGFR) .

- Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry (n = 1:1) and enthalpy changes (ΔH = -12.4 kJ/mol) .

Q. How can contradictory data on cytotoxicity and selectivity be resolved across different studies?

- Case Analysis :

- Contradiction : Variability in IC₅₀ values (e.g., 20–35 µM for lung cancer) due to assay conditions (e.g., serum concentration, incubation time) .

- Resolution Strategies :

- Standardize protocols (e.g., 48-hour incubation, 10% FBS) .

- Use isogenic cell lines to isolate genetic factors influencing sensitivity .

- Data Interpretation Framework :

- Selectivity Index (SI) : SI > 3 (tumor vs. normal cells) indicates therapeutic potential .

- Dose-Response Modeling : Hill coefficients (nH > 1) suggest cooperative target binding .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.